

# Application Notes and Protocols for T-448 (EOS-448) in Cell Culture

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## Compound of Interest

Compound Name: T-448

Cat. No.: B10818677

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These application notes provide detailed protocols for the in vitro and ex vivo characterization of **T-448** (also known as EOS-448 or GSK4428859A), an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody. The following protocols are designed to assess the multifaceted mechanism of action of **T-448**, including its effects on T cell activation, proliferation, and effector functions.

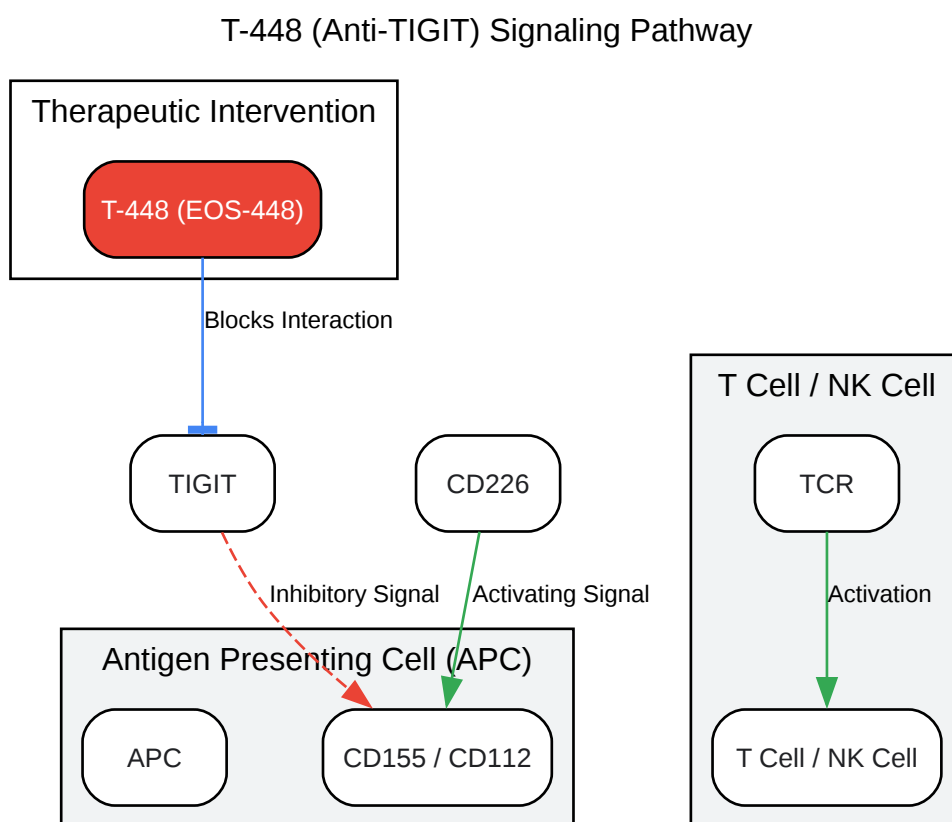
## Mechanism of Action of T-448

**T-448** is a monoclonal antibody that binds with high affinity to TIGIT (T cell immunoglobulin and ITIM domain), an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells[1]. Its therapeutic potential stems from a multi-pronged approach:

- **Blockade of TIGIT Signaling:** **T-448** blocks the interaction of TIGIT with its ligands, CD155 and CD112. This prevents the inhibitory signals that dampen T cell and NK cell responses, thereby promoting an anti-tumor immune response[1].
- **FcγR-Mediated Activation:** As an IgG1 antibody, **T-448**'s Fc region engages Fc gamma receptors (FcγR) on myeloid and NK cells. This engagement can lead to the activation of these accessory cells and the release of pro-inflammatory cytokines[1][2][3].
- **Depletion of TIGIT-high Cells:** The Fc-engaging isotype of **T-448** allows for antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis

(ADCP) of cells with high TIGIT expression. This includes the depletion of highly immunosuppressive regulatory T cells (Tregs) and terminally exhausted CD8+ T cells[2][3][4][5].

The following diagram illustrates the signaling pathway targeted by **T-448**.



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Caption: **T-448** blocks the inhibitory TIGIT/CD155 pathway.

## Experimental Protocols

The following protocols are foundational for evaluating the efficacy and mechanism of action of **T-448** in a cell culture setting.

## T Cell Activation and Proliferation Assay

This assay measures the ability of **T-448** to enhance T cell activation and proliferation in response to stimulation.

### a. Materials

- Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
- Anti-CD3 antibody (for T cell stimulation)
- **T-448** (EOS-448) antibody
- Isotype control antibody
- Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)
- Flow cytometer
- 96-well U-bottom plates

### b. Protocol

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in complete RPMI-1640 medium.
- Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.
- Seed the labeled PBMCs in a 96-well U-bottom plate at a density of  $2 \times 10^5$  cells/well.
- Pre-coat the wells with anti-CD3 antibody (e.g., 1 µg/mL) for 2-4 hours at 37°C.
- Add **T-448** or an isotype control antibody to the respective wells at various concentrations (e.g., 0.1, 1, 10 µg/mL).

- Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
- After incubation, harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, Ki67).
- Analyze the cells by flow cytometry to assess the dilution of the proliferation dye (indicating cell division) and the expression of activation markers.

#### c. Data Presentation

Treatment Group	Concentration (µg/mL)	% Proliferating CD8+ T Cells	% Ki67+ CD8+ T Cells
Unstimulated	0	2.5	3.1
Anti-CD3	1	45.2	50.8
Anti-CD3 + Isotype Ctrl	10	44.8	51.2
Anti-CD3 + T-448	0.1	55.6	62.3
Anti-CD3 + T-448	1	72.1	78.5
Anti-CD3 + T-448	10	85.4	90.1

## Cytotoxicity Assay (Treg Depletion)

This assay evaluates the ability of **T-448** to mediate the killing of TIGIT-high target cells, such as Tregs, through ADCC.

#### a. Materials

- Effector Cells: NK cells or PBMCs
- Target Cells: Isolated CD4+CD25+ Tregs (high TIGIT expression)
- Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit (e.g., LDH release assay)
- **T-448** (EOS-448) antibody

- Isotype control antibody
- 96-well V-bottom plates

#### b. Protocol

- Isolate NK cells (effector cells) and CD4+CD25+ Tregs (target cells) from PBMCs using magnetic-activated cell sorting (MACS).
- Label the target cells with <sup>51</sup>Cr or another appropriate marker for the cytotoxicity assay.
- Seed the labeled target cells in a 96-well V-bottom plate at 1 x 10<sup>4</sup> cells/well.
- Add **T-448** or an isotype control antibody at various concentrations.
- Add the effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
- Incubate the plate for 4 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the release of <sup>51</sup>Cr or LDH in the supernatant to determine the percentage of specific lysis.

#### c. Data Presentation

E:T Ratio	Antibody	Concentration (µg/mL)	% Specific Lysis
10:1	Isotype Control	10	5.2
10:1	T-448	1	25.8
10:1	T-448	10	40.1
25:1	Isotype Control	10	8.9
25:1	T-448	1	45.3
25:1	T-448	10	65.7

## Cytokine Release Assay

This assay quantifies the release of pro-inflammatory cytokines from T cells and other immune cells following treatment with **T-448**.

### a. Materials

- PBMCs
- **T-448** (EOS-448) antibody
- Isotype control antibody
- ELISA or multiplex immunoassay kit (e.g., Luminex) for detecting cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ , IL-2)
- 96-well flat-bottom plates

### b. Protocol

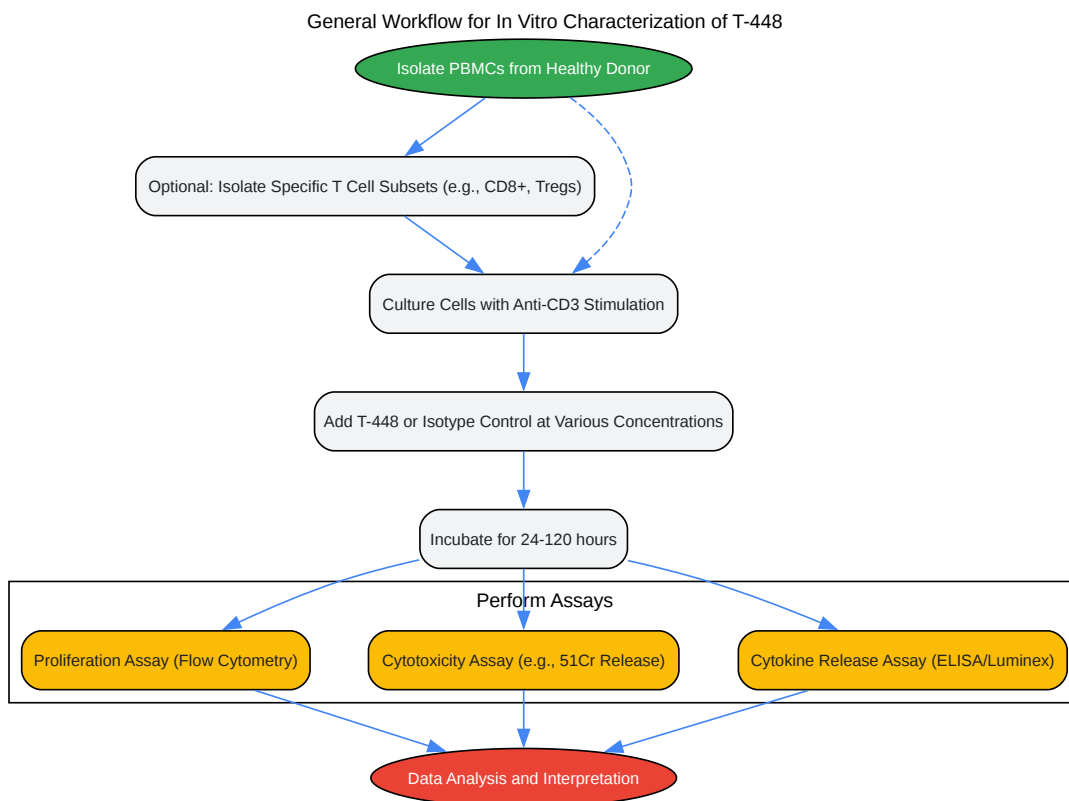
- Isolate and seed PBMCs in a 96-well flat-bottom plate as described in the T cell activation assay.
- Stimulate the cells with anti-CD3 antibody.
- Add **T-448** or an isotype control antibody at various concentrations.
- Incubate for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- After incubation, collect the cell culture supernatant.
- Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay according to the manufacturer's instructions.

### c. Data Presentation

Treatment	Concentration (µg/mL)	IFN-γ (pg/mL)	TNF-α (pg/mL)
Unstimulated	0	<10	<10
Anti-CD3	1	500	350
Anti-CD3 + Isotype Ctrl	10	510	360
Anti-CD3 + T-448	1	1200	850
Anti-CD3 + T-448	10	2500	1800

## Experimental Workflow Diagram

The following diagram outlines a general workflow for the in vitro characterization of **T-448**.



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Caption: A general workflow for **T-448** in vitro experiments.

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